![molecular formula C11H15FN2O B3011120 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline CAS No. 1342215-87-5](/img/structure/B3011120.png)
2-Fluoro-4-[(morpholin-4-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline is a molecule that includes a morpholine ring, a fluorine atom, and an aniline moiety. This structure suggests potential biological activity, as morpholine and its derivatives are often explored for their pharmacological properties. The presence of the fluorine atom could also influence the molecule's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related morpholine derivatives has been reported in various studies. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that was both theoretically and experimentally studied, indicating the potential for similar synthetic approaches to be applied to 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline . Another study reported the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride through amination and cyclization, which could provide insights into the synthetic routes applicable to the compound .
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been characterized using various techniques such as X-ray crystallography, NMR, IR, and mass spectrometry. For example, the crystal structure of a morpholine derivative was determined to belong to the monoclinic system with specific lattice parameters, which could be relevant when analyzing the crystal structure of 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline . Hirshfeld surface analysis has also been used to study intermolecular interactions in crystals of morpholine derivatives .
Chemical Reactions Analysis
Morpholine derivatives participate in various chemical reactions. Electrochemical fluorination has been applied to morpholine derivatives, which could be a relevant reaction for introducing fluorine into the 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline molecule . The formation of fluorescent alkaline earth complexes with morpholine derivatives indicates the potential for complexation reactions involving the nitrogen atom in the morpholine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as their spectroscopic data and solubility, are important for understanding their behavior in different environments. The electrochemical fluorination study provided physical properties of nitrogen-containing fluorocarboxylic acids, which could be extrapolated to understand the properties of 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline . The formation of fluorescent complexes also suggests that the compound may have interesting photophysical properties .
科学的研究の応用
Synthesis of Antimicrobial Agents
- 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including Schiff bases and thiazolidinone derivatives, exhibited good antitubercular activities, indicating their potential use in developing new antimicrobial agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Molecular Docking and Antimicrobial Activity
- Novel aniline derivatives of 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline have been designed and synthesized for antimicrobial applications. These compounds have shown significant activity against bacterial and fungal strains, with molecular docking studies providing insights into their potential as antimicrobial agents (Subhash & Bhaskar, 2020).
Catalysis in Aromatic Nucleophilic Substitution Reactions
- 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline has been used to study the catalysis of aromatic nucleophilic substitution reactions. These studies are crucial in understanding the role of amine salts in facilitating chemical reactions, which is essential for developing new synthetic methodologies (Hirst & Onyido, 1984).
Synthesis of Quinazoline and Fused Isoindolinone Scaffolds
- The compound has been used as a monodentate transient directing group in the Ruthenium(II)-catalyzed synthesis of quinazoline and fused isoindolinone scaffolds. This application demonstrates its utility in facilitating complex organic transformations for pharmaceutical and material science research (Wu et al., 2021).
Synthesis of Dopamine Receptor Antagonists
- Chiral alkoxymethyl morpholine analogs of 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline have been synthesized and identified as potent and selective antagonists of the dopamine D4 receptor. This research is significant for the development of new treatments for neurological and psychiatric disorders (Witt et al., 2016).
Electrochemical Fluorination of N-containing Carboxylic Acids
- The compound has been utilized in the electrochemical fluorination of N-containing carboxylic acids, demonstrating its importance in the field of fluorine chemistry and its applications in pharmaceuticals and agrochemicals (Takashi et al., 1998).
Development of Anion Exchange Membranes for Fuel Cells
- A morpholinium-functionalized poly(ether sulfone) incorporating 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline has been synthesized for use as an anion exchange membrane in alkaline fuel cells. This application highlights the compound's role in advancing renewable energy technologies (Hahn, Won, & Kim, 2013).
特性
IUPAC Name |
2-fluoro-4-(morpholin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-7-9(1-2-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXTWZMONIFHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-[(morpholin-4-yl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

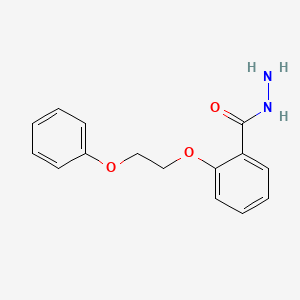
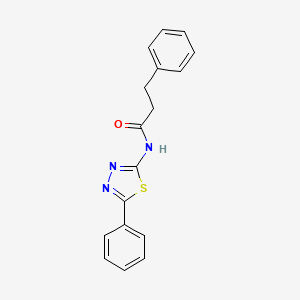

![N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3011041.png)
![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011042.png)
![7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3011043.png)
![6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B3011045.png)
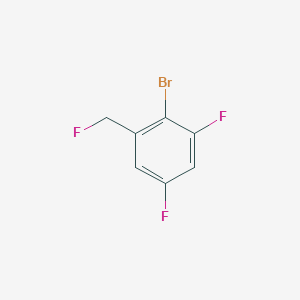

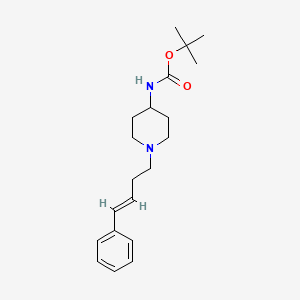
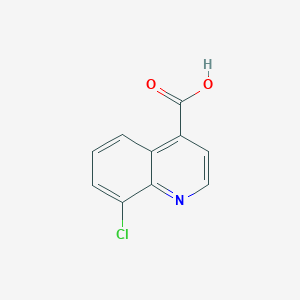
![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride](/img/structure/B3011055.png)
![4-((1H-imidazol-1-yl)methyl)-N-([2,3'-bipyridin]-3-ylmethyl)benzamide](/img/structure/B3011056.png)
![Ethyl 4-[4-[(2,4-difluorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3011060.png)